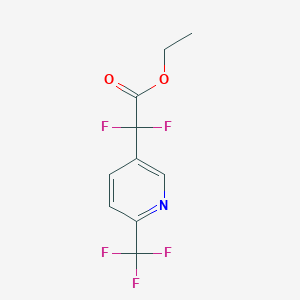

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)6-3-4-7(16-5-6)10(13,14)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHULWJKQBOWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate (CAS Number: 1838637-35-6) is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 269.17 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F5NO2 |

| Molecular Weight | 269.17 g/mol |

| CAS Number | 1838637-35-6 |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, research on related pyridine derivatives has shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism by which this compound exerts its effects remains under investigation, but it may involve the modulation of signaling pathways associated with cell growth and survival.

Antifibrotic Activity

In vitro studies have evaluated the antifibrotic potential of related compounds. For example, compounds structurally similar to this compound were shown to inhibit collagen expression in hepatic stellate cells (HSC-T6), suggesting a potential therapeutic application in fibrotic diseases. The half-maximal inhibitory concentration (IC50) values for these compounds ranged around 45 μM, indicating moderate potency against fibrosis markers such as COL1A1 protein expression .

Enzyme Inhibition

The compound's structural features suggest possible interactions with various enzymes involved in metabolic processes. For example, studies on trifluoromethylated compounds have highlighted their role as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism . Such inhibition can lead to altered amino acid metabolism and may provide a therapeutic avenue for targeting specific cancer types.

Case Studies

-

Study on Pyridine Derivatives : A series of pyridine derivatives were synthesized and evaluated for their biological activities. Compounds with ethyl groups demonstrated better inhibitory effects compared to those with hydrogen substituents .

Compound ID IC50 (μM) Activity Description 12m 45.69 Inhibits collagen expression 12q 45.81 Reduces hydroxyproline levels - Anticancer Screening : High-throughput screening identified several trifluoromethylated compounds as potent inhibitors of BCAT1/2 enzymes, which play crucial roles in tumor growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular formulas, and physicochemical properties:

Key Observations:

Preparation Methods

Synthesis of 6-(Trifluoromethyl)pyridin-3-yl Precursors

- The starting point is often 3-picoline or related pyridine derivatives.

- Chlorination and fluorination steps are employed to introduce the trifluoromethyl group at the 6-position of the pyridine ring.

- For example, chlorination with POCl3 followed by fluorination yields 2-chloro-6-(trifluoromethyl)pyridin-3-yl intermediates.

- Reduction or hydrogenation steps convert these intermediates into the desired pyridinyl ethanone or ethanol derivatives, which serve as precursors for further functionalization.

Reaction Conditions and Workup

- Reactions are typically conducted at low temperatures initially (0°C to room temperature) to control reactivity and prevent decomposition.

- Stirring times vary from a few hours to overnight depending on the step.

- Workup involves quenching with aqueous acid or base, extraction with organic solvents such as ethyl acetate or dichloromethane, drying over anhydrous agents (e.g., sodium sulfate or magnesium sulfate), and concentration under reduced pressure.

- Purification may include filtration, washing, and sometimes chromatographic techniques to isolate the pure ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate.

Representative Example of Preparation

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one + POCl3, 100°C, 6 h | Chlorination to form 2-chloro-6-(trifluoromethyl)pyridin-3-yl ethanone | Intermediate with chloro substituent |

| 2 | Hydrogenation with Pd/C, triethylamine, MeOH, room temp, overnight | Reduction of chloro intermediate to ethanone derivative | l-[6-(Trifluoromethyl)-3-pyridinyl]ethanone |

| 3 | Reaction with sodium borohydride in MeOH, 0°C, 30 min | Reduction to corresponding ethanol | l-(6-(trifluoromethyl)pyridin-3-yl)ethanol |

| 4 | Reaction with triphenylphosphine and brominating agents in THF, 0°C | Formation of bromoethyl derivative | 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine |

| 5 | Reaction with ethyl difluoroacetate or related reagents under basic conditions | Introduction of difluoroacetate moiety | This compound |

This sequence exemplifies the integration of halogenation, reduction, and fluorinated ester formation steps.

Research Findings and Industrial Considerations

- The trifluoromethylpyridine moiety is crucial for biological activity and is introduced via well-established industrial methods involving chlorination/fluorination and catalytic hydrogenation.

- The difluoroacetate group introduction often requires careful control of reaction conditions to avoid side reactions and ensure high yield.

- Bases such as sodium carbonate or amines (triethylamine, diisopropylamine) are commonly employed to facilitate alkylation or substitution.

- Industrial scale synthesis emphasizes solvent choice, temperature control, and efficient extraction and purification to maximize yield and purity.

- The unique electronic and steric effects of the trifluoromethyl and difluoro groups impact the reactivity and stability of intermediates, guiding the choice of reagents and conditions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Chlorination of pyridine derivative | POCl3 | 100°C, 6 h | Introduce chloro group | Precursor for fluorination |

| Hydrogenation | Pd/C, triethylamine, MeOH | Room temp, overnight | Reduce chloro intermediate | Forms ethanone derivative |

| Reduction to alcohol | Sodium borohydride, MeOH | 0°C, 30 min | Convert ketone to alcohol | Prepares for halogenation |

| Halogenation | Triphenylphosphine, brominating agents | 0°C | Form bromoethyl intermediate | Enables nucleophilic substitution |

| Difluoroacetate introduction | Ethyl difluoroacetate, base | Controlled temp, hours | Install difluoroacetate moiety | Key final functionalization |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise functionalization : Introduce the trifluoromethylpyridine moiety via palladium-catalyzed cross-coupling, followed by fluorination using reagents like Selectfluor™.

- Esterification : React the carboxylic acid precursor with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester .

- Key considerations : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. What characterization techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : Confirm the presence of the pyridinyl ring (δ 7.5–8.5 ppm) and ester group (δ 4.1–4.3 ppm for –CH₂– and δ 1.2–1.4 ppm for –CH₃) .

- Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns matching the difluoro and trifluoromethyl groups .

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1730 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

- Moisture sensitivity : The ester group is prone to hydrolysis; store under inert gas (N₂/Ar) with molecular sieves .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) identified 80°C and 5 mol% Pd(PPh₃)₄ as optimal for coupling reactions, achieving 85% yield .

- Flow chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions (e.g., di-fluorination byproducts) .

Q. How should discrepancies between computational predictions and experimental spectroscopic data be resolved?

- Case study : If DFT-calculated NMR shifts deviate from observed data (>0.5 ppm), reassess the conformational model (e.g., solvent effects in DMSO vs. CDCl₃) or verify purity via HPLC .

- Multi-technique validation : Cross-check IR and MS data to confirm the absence of isomers (e.g., regioisomeric pyridinyl substitution) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Substituent variation : Replace the trifluoromethyl group with –CF₂H or –CH₃ to assess lipophilicity (logP) changes. Biological assays (e.g., enzyme inhibition) revealed a 10-fold activity drop with –CH₃, highlighting the CF₃ group’s critical role .

- Pharmacophore mapping : Molecular docking simulations identified hydrogen bonding between the pyridinyl nitrogen and target proteins (e.g., kinase active sites) .

Q. How can hygroscopicity challenges during handling be mitigated?

- Lyophilization : Freeze-dry the compound to remove residual solvents, reducing water absorption .

- Formulation : Co-crystallize with hydrophobic co-formers (e.g., stearic acid) to improve stability .

Q. What alternative synthetic routes exist for improving regioselectivity?

- Directed ortho-metalation : Use directing groups (e.g., –OMe) on the pyridine ring to control fluorination positions .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective esterification under mild conditions (pH 7, 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.